molecular formula C8H6BF3N2O2 B3345113 (2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid CAS No. 1014613-47-8

(2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid

Cat. No.: B3345113
CAS No.: 1014613-47-8
M. Wt: 229.95 g/mol
InChI Key: BTUZSFNLLAAGQP-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative featuring a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide (CF₃I) or a trifluoromethyl sulfonate.

    Borylation: The final step involves the introduction of the boronic acid group. This can be done using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B₂pin₂) under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The pyridine ring can be reduced under specific conditions to form a dihydropyridine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Dihydropyridine derivatives.

    Substitution: Substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology

In biological research, this compound can be used to develop new bioactive molecules. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a useful scaffold for drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, while the boronic acid group can interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid exerts its effects depends on its specific application. In drug discovery, for example, the boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, inhibiting their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
  • (2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
  • (2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid

Uniqueness

Compared to these similar compounds, (2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid may offer unique advantages in terms of reactivity and selectivity in chemical reactions. Its specific position of the trifluoromethyl group and boronic acid group can influence its chemical behavior and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3N2O2/c10-8(11,12)6-3-4-5(9(15)16)1-2-13-7(4)14-6/h1-3,15-16H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUZSFNLLAAGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=C(NC2=NC=C1)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168411
Record name B-[2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014613-47-8
Record name B-[2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014613-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
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(2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
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(2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
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(2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
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(2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
Reactant of Route 6
(2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid

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